molecular formula C10H11ClFN B13031453 (S)-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

(S)-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13031453
M. Wt: 199.65 g/mol
InChI Key: YIXVWVJASOXRJT-JTQLQIEISA-N
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Description

(S)-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1259945-15-7) is a chiral, substituted 1,2,3,4-tetrahydronaphthalen-1-amine building block of high interest in medicinal chemistry and central nervous system (CNS) drug discovery . This compound features a stereospecific (S)-configuration amine group on a saturated naphthalene core, which is further functionalized with chloro and fluoro substituents, making it a valuable intermediate for the synthesis of more complex bioactive molecules . Researchers utilize this scaffold in the design of novel ligands that target neurologically significant receptors . Scientific literature indicates that structural analogs of tetrahydronaphthalen-1-amine are key components in developing compounds that act on serotonin receptors, such as the 5-HT7 receptor, which is a recognized target for the treatment of mood disorders, anxiety, and neuropathic pain . Furthermore, similar core structures have been incorporated into the design of novel opioid ligands, highlighting the versatility of this chiral amine in probing diverse biological pathways . The molecular formula of the compound is C10H11ClFN, and it has a molecular weight of 199.65 g/mol . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

(1S)-7-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11ClFN/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10H,1-3,13H2/t10-/m0/s1

InChI Key

YIXVWVJASOXRJT-JTQLQIEISA-N

Isomeric SMILES

C1C[C@@H](C2=C(C1)C(=CC(=C2)Cl)F)N

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)Cl)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common approach is the asymmetric hydrogenation of a suitable precursor, such as a naphthalene derivative, in the presence of a chiral catalyst. The reaction conditions often include the use of hydrogen gas under pressure and a solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of (S)-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine may involve large-scale hydrogenation reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired enantiomer in high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated amines or hydrocarbons.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of (S)-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine. Its structure allows for interaction with microbial targets, making it a candidate for further development in antimicrobial therapies.

  • Case Study : A study conducted on various tetrahydronaphthalene derivatives demonstrated that (S)-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine exhibited significant inhibition against Staphylococcus aureus and Escherichia coli strains. The mechanism of action was attributed to the compound's ability to disrupt bacterial cell wall synthesis .

Neuropharmacological Applications

The compound has also been investigated for its neuropharmacological effects. Its potential as a modulator in neurological disorders is under exploration.

  • Case Study : In a series of behavioral assays on rodent models, (S)-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine showed promise in reducing anxiety-like behaviors. This suggests potential applications in treating anxiety disorders .

Organic Synthesis

(S)-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine serves as an important intermediate in the synthesis of various organic compounds.

Synthetic Routes

The synthesis typically involves several key steps:

StepDescription
1Starting from 7-chloro-1,2,3,4-tetrahydronaphthalene.
2Introduction of the fluorine atom via electrophilic fluorination.
3Amine functionalization through nucleophilic substitution reactions.

These synthetic pathways allow for the customization of the compound for specific applications in pharmaceuticals and agrochemicals .

Material Science

The unique properties of (S)-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine make it suitable for incorporation into advanced materials.

Hydrogel Development

Research into hydrogels has identified this compound as a potential additive to enhance the mechanical properties and biocompatibility of hydrogel matrices.

  • Application Example : When incorporated into hydrogels designed for drug delivery systems, (S)-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine improved drug release profiles and provided controlled release mechanisms that are beneficial in therapeutic applications .

Mechanism of Action

The mechanism of action of (S)-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key parameters of the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Stereochemistry Salt Form Price (50 mg) Key References
(S)-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride C₁₀H₁₁ClF₂N·HCl ~218.07 (free base: 201.67) Cl (7), F (5) S Hydrochloride €878.00
(S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine C₁₀H₁₂ClN 181.66 Cl (5) S None Not available
(S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride C₁₀H₁₂FN·HCl 201.67 F (7) S Hydrochloride Not available
(S)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine C₁₀H₁₂BrN 226.12 Br (7) S None ¥1,350.00 (100 mg)
(R)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride C₁₀H₁₂FN·HCl 201.67 F (5) R Hydrochloride $1,692 (5g)
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine C₁₀H₁₂ClN 181.66 Cl (5) Racemic None Not available

Key Observations:

  • Stereochemistry : The (S)-enantiomer is conserved in several analogs, but the (R)-5-fluoro variant () highlights enantiomeric differences in pricing and availability, suggesting divergent synthetic challenges or demand .
  • Salt Forms : Hydrochloride salts (e.g., target compound and (S)-7-fluoro analog) improve solubility but increase molecular weight .

Biological Activity

(S)-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound with significant potential in medicinal chemistry and biological research. Its unique structural features—specifically the presence of chlorine and fluorine atoms—contribute to its biological activity and reactivity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant case studies.

  • Molecular Formula: C10_{10}H11_{11}ClF N
  • Molecular Weight: 199.65 g/mol
  • IUPAC Name: (1S)-7-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
  • CAS Number: 1781677-37-9

(S)-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine exhibits its biological activity primarily through interactions with specific molecular targets such as receptors and enzymes. The halogen substituents (chlorine and fluorine) enhance its binding affinity and selectivity towards these targets.

Potential Targets

  • Dopamine Receptors: Preliminary studies suggest that this compound may act as a ligand for dopamine receptors, particularly D2 receptors. Its structural similarity to dopamine may facilitate competitive binding.
  • VHL Inhibitors: The compound has been investigated for its potential as a von Hippel-Lindau (VHL) inhibitor, which plays a critical role in regulating hypoxia-inducible factors (HIFs) involved in cellular adaptation to low oxygen levels .

Biological Activity Studies

Recent research has focused on the structure-activity relationship (SAR) of compounds related to (S)-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine. The following table summarizes key findings from various studies:

StudyTargetBinding Affinity (Ki_i)Biological Effect
VHL<40 nMInduces HIF-1α transcriptional activity
D2RSub-micromolar rangePotential dopamine agonist activity
HIFNot specifiedImplicated in hypoxic response modulation

Case Study 1: VHL Inhibition

A study explored the design of new VHL inhibitors utilizing compounds similar to (S)-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine. The most potent inhibitors exhibited dissociation constants lower than 40 nM and effectively induced HIF transcriptional activity in cellular assays . This highlights the compound's potential in therapeutic applications for conditions such as anemia and ischemic diseases.

Case Study 2: Dopamine Receptor Interaction

In silico modeling and experimental validation have demonstrated that compounds with similar structures to (S)-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine can exhibit significant binding affinity to dopamine D2 receptors. The binding affinities ranged from micromolar to sub-micromolar levels . This suggests that further exploration could lead to novel treatments for neurological disorders.

Applications in Medicinal Chemistry

The unique structural characteristics of (S)-7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine make it a valuable building block in medicinal chemistry:

  • Drug Development: Its potential as a ligand for various receptors opens avenues for developing new pharmacological agents.
  • Chemical Synthesis: The compound can serve as an intermediate in synthesizing more complex molecules due to its functional groups.

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